Lipophilicity Increase Drives Membrane Permeability Advantage vs. Unsubstituted Core Scaffold
The target compound is expected to exhibit higher lipophilicity than the unsubstituted scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6) due to the addition of the 3-fluoropyridine-4-carbonyl group. The core scaffold has an experimental XLogP3 of 0 [1]. The fluoropyridinoyl substituent contributes approximately +1.2 to +1.5 log units based on fragment-based calculation (cLogP contribution of 3-fluoropyridine-4-carboxylic acid amide ≈ 1.3). This shift moves the compound into a more drug-like lipophilicity window (LogP 1.2–1.5), enhancing passive membrane permeability without violating Lipinski's rule of five [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated cLogP = 1.2–1.5 (fragment-based prediction) |
| Comparator Or Baseline | 1-(1,3-Thiazol-2-yl)piperazin-2-one: XLogP3 = 0 [1] |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 |
| Conditions | Computational prediction; experimental confirmation pending. |
Why This Matters
The higher logP of the target compound improves predicted passive permeability, which is critical for intracellular target engagement.
- [1] PubChem. 1-(1,3-Thiazol-2-yl)piperazin-2-one. CID 21955376. Retrieved April 29, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
